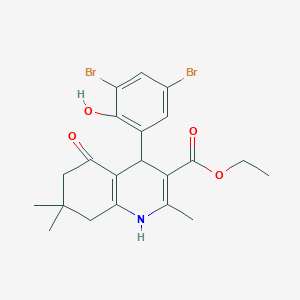![molecular formula C19H13Cl2N5OS B11697425 (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697425.png)
(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[2-(2,4-diclorofenil)hidrazinilideno]-5-metil-2-(4-fenil-1,3-tiazol-2-il)-2,4-dihidro-3H-pirazol-3-ona es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto presenta una estructura única que incluye un grupo diclorofenilo, un grupo tiazol y un núcleo de pirazolona, lo que lo convierte en un tema interesante para la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4E)-4-[2-(2,4-diclorofenil)hidrazinilideno]-5-metil-2-(4-fenil-1,3-tiazol-2-il)-2,4-dihidro-3H-pirazol-3-ona suele implicar varios pasos, comenzando con la preparación de compuestos intermedios. Las rutas sintéticas comunes incluyen la condensación de 2,4-diclorofenilhidrazina con derivados de tiazol apropiados en condiciones controladas. Las condiciones de reacción suelen implicar el uso de disolventes como etanol o metanol y catalizadores para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se utilizan técnicas como la recristalización y la cromatografía para purificar el producto final. La elección de los disolventes, los catalizadores y los parámetros de reacción es crucial para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
(4E)-4-[2-(2,4-diclorofenil)hidrazinilideno]-5-metil-2-(4-fenil-1,3-tiazol-2-il)-2,4-dihidro-3H-pirazol-3-ona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo diclorofenilo, utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Disolventes: Etanol, metanol, diclorometano.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir derivados reducidos del compuesto.
Aplicaciones Científicas De Investigación
(4E)-4-[2-(2,4-diclorofenil)hidrazinilideno]-5-metil-2-(4-fenil-1,3-tiazol-2-il)-2,4-dihidro-3H-pirazol-3-ona tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (4E)-4-[2-(2,4-diclorofenil)hidrazinilideno]-5-metil-2-(4-fenil-1,3-tiazol-2-il)-2,4-dihidro-3H-pirazol-3-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-Fluorodesclorocetamina: Un anestésico disociativo relacionado con la ketamina, con un átomo de flúor que reemplaza al grupo cloro.
N-(terc-Butil)-4-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-1,1-bifenil-2-sulfonamida: Un compuesto utilizado en la química de los haluros de arilo.
Singularidad
(4E)-4-[2-(2,4-diclorofenil)hidrazinilideno]-5-metil-2-(4-fenil-1,3-tiazol-2-il)-2,4-dihidro-3H-pirazol-3-ona es única debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Sus grupos diclorofenilo y tiazol, junto con el núcleo de pirazolona, lo convierten en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C19H13Cl2N5OS |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13Cl2N5OS/c1-11-17(24-23-15-8-7-13(20)9-14(15)21)18(27)26(25-11)19-22-16(10-28-19)12-5-3-2-4-6-12/h2-10,25H,1H3 |
Clave InChI |
RLVLFKJIPFOJLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B11697354.png)
![(4Z)-2-(3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11697357.png)


![N'-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697365.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697380.png)
![2-(morpholin-4-yl)-4-(piperidin-1-yl)-6-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11697383.png)
![1,3-dimethyl-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697398.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11697404.png)

![(4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697411.png)


